molecular formula C7H5BrO2S B050407 4-Bromo-2-sulfanylbenzoic acid CAS No. 116209-30-4

4-Bromo-2-sulfanylbenzoic acid

Cat. No.: B050407
CAS No.: 116209-30-4
M. Wt: 233.08 g/mol
InChI Key: ZHNJGPZUGQGIGC-UHFFFAOYSA-N
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Description

4-Bromo-2-sulfanylbenzoic acid is an organic compound with the molecular formula C7H5BrO2S It is characterized by the presence of a bromine atom at the fourth position and a sulfanyl group at the second position on the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-sulfanylbenzoic acid typically involves the bromination of 2-sulfanylbenzoic acid. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the fourth position. The reaction conditions often include the use of a solvent such as acetic acid or dichloromethane and may require a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-sulfanylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfonic acid derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Hydrogenated benzoic acid derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-sulfanylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-methylbenzoic acid
  • 4-Bromo-2-fluorobenzoic acid
  • 4-Bromo-2-nitrobenzoic acid

Comparison

4-Bromo-2-sulfanylbenzoic acid is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity compared to other similar compounds. For instance, 4-Bromo-2-methylbenzoic acid lacks the sulfanyl group, resulting in different chemical behavior and applications. The sulfanyl group in this compound allows for specific interactions with biological targets, making it valuable in medicinal chemistry.

Properties

IUPAC Name

4-bromo-2-sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO2S/c8-4-1-2-5(7(9)10)6(11)3-4/h1-3,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNJGPZUGQGIGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)S)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50586526
Record name 4-Bromo-2-sulfanylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116209-30-4
Record name 4-Bromo-2-sulfanylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-sulfanylbenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of methyl 4-bromo-2-[[(dimethylamino)carbonyl]thio]benzoate (3.2 g, 10 mmol) and 10% aqueous sodium hydroxide solution (20 g, 50 mmol) was stirred at 100° C. for 14 hrs. The reaction mixture was acidified (pH 3) by the addition of 6 N hydrochloric acid. The precipitates were collected by filtration, dissolved in ethyl acetate and dried over anhydrous magnesium sulfate. The solvent was evaporated to give the titled compound (2.3 g, 100%) as white crystals.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

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